Chloromethyldimethyl-2-phenylethylsilane
Description
Chloromethyldimethyl-2-phenylethylsilane is an organosilicon compound with the molecular formula C₁₁H₁₇ClSi. Its structure consists of a silicon atom bonded to three distinct groups:
- Chloromethyl (–CH₂Cl): A reactive substituent enabling nucleophilic substitution or cross-coupling reactions.
- Dimethyl (–(CH₃)₂): Electron-donating groups that stabilize the silicon center and influence steric bulk.
This compound is primarily used in organic synthesis as a silylating agent to protect functional groups or modify surface properties in materials science. Its reactivity is governed by the chloromethyl group’s electrophilicity and the steric effects of the dimethyl and phenylethyl substituents. Experimental characterization methods such as ¹H/¹³C-NMR and mass spectrometry (e.g., HREIMS) are critical for structural elucidation .
Properties
Molecular Formula |
C11H17ClSi |
|---|---|
Molecular Weight |
212.79 g/mol |
IUPAC Name |
chloromethyl-dimethyl-(2-phenylethyl)silane |
InChI |
InChI=1S/C11H17ClSi/c1-13(2,10-12)9-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
InChI Key |
ZLGORJNWAUDTIV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCC1=CC=CC=C1)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Chloromethyldimethyl-2-phenylethylsilane, we compare it with structurally analogous silanes, focusing on molecular properties, reactivity, and applications.
Table 1: Comparative Analysis of Silane Derivatives
Notes:
- Triethynyl[(E)-2-(ethynyldimethylsilyl)ethenyl]silane (C₁₂H₁₂Si₂): Ethynyl groups enhance thermal stability and enable click chemistry, contrasting with the electrophilic chloromethyl group in the target compound .
- Dimethylphenylchlorosilane : Simpler structure with reduced steric hindrance, favoring faster hydrolysis compared to bulkier analogs like this compound.
- Pestalafuranone F: An oxygenated furan derivative (non-silane) included to highlight differences in molecular weight and functional group diversity .
Key Research Findings
Reactivity Trends: The chloromethyl group in this compound undergoes nucleophilic substitution more readily than ethynyl groups in C₁₂H₁₂Si₂ but slower than smaller silanes like Dimethylphenylchlorosilane due to steric hindrance . Computational studies (e.g., QSPR models) predict higher hydrophobicity for this compound compared to non-aromatic silanes, aligning with its phenylethyl group .
Applications :
- Surface Modification : The phenylethyl group enhances adhesion to aromatic substrates, making it superior to linear alkyl silanes in coatings.
- Synthetic Utility : Unlike ethynyl-rich silanes (e.g., C₁₂H₁₂Si₂), this compound is less suited for polymerization but effective in protecting alcohols or amines during multistep syntheses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
